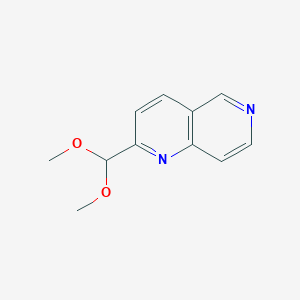

2-(Dimethoxymethyl)-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)10-4-3-8-7-12-6-5-9(8)13-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCMPLXDBDQCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=C(C=C1)C=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371194 | |

| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-36-2 | |

| Record name | 2-(Dimethoxymethyl)-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a consolidated overview of the available and predicted physicochemical data for this compound. Given the limited availability of direct experimental data, this guide also furnishes detailed experimental protocols for key physicochemical parameter determination, namely the partition coefficient (logP) and aqueous solubility.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | |

| CAS Number | 386715-36-2 | - | [4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - | [4] |

| Molecular Weight | 204.23 g/mol | - | [4] |

| Chemical Structure | |||

|

Note: "Not Available" indicates that experimental data for this specific compound could not be readily found in the public domain. For drug development purposes, experimental determination of these properties is highly recommended.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for two critical parameters: the octanol-water partition coefficient (logP) and aqueous solubility, both based on the widely accepted "shake-flask" method.[6][7][8][9]

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water, and is a key indicator of its lipophilicity.

1. Preparation of Reagents:

-

Prepare a phosphate-buffered saline (PBS) solution at a specific pH, typically 7.4, to mimic physiological conditions.[7]

-

Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[7] This ensures that both phases are in equilibrium before the experiment.

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).[7]

2. Partitioning:

-

Add a small aliquot of the compound's stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated PBS buffer.[3]

-

The vessel is then sealed and agitated (e.g., using a mechanical shaker or vortex mixer) at a constant temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached between the two phases.[9]

3. Phase Separation and Analysis:

-

After agitation, the mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.[3]

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.[3]

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

4. Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The thermodynamic shake-flask method is considered the "gold standard" for its determination.[1]

1. Sample Preparation:

-

An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., PBS at pH 7.4) in a sealed, inert container (e.g., a glass vial).[10] The presence of excess solid is crucial to ensure that a saturated solution is formed.

2. Equilibration:

-

The sealed container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1]

3. Separation of Solid and Liquid Phases:

-

After the equilibration period, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm syringe filter).[6]

4. Quantification:

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

5. Reporting:

-

The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM) at the specified pH and temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

References

- 1. enamine.net [enamine.net]

- 2. Pi Chemicals System - PI-23252 this compound (386715-36-2) [internal.pipharm.com]

- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 386715-36-2|this compound|BLD Pharm [bldpharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of 2-(Dimethoxymethyl)-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications, including oncology and neurodegenerative diseases.[1][2] 2-(Dimethoxymethyl)-1,6-naphthyridine is a key intermediate or final compound within this class, and a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for generating this critical information. Adherence to these experimental guidelines will ensure the generation of high-quality, reproducible data essential for regulatory submissions and for advancing a compound through the development pipeline.

Introduction to this compound

This compound belongs to the broader family of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms.[3][4] The 1,6-naphthyridine isomer has been incorporated into a variety of pharmacologically active agents.[1][5] The dimethoxymethyl group at the 2-position is an acetal, which can serve as a protected aldehyde. This functional group can influence the molecule's polarity, hydrogen bonding capability, and susceptibility to hydrolysis, all of which have direct implications for its solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 386715-36-2 | [6] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |

| Molecular Weight | 204.23 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Purity | ≥95% | [7][9] |

| Density | 1.359 g/cm³ | [6] |

| Flash Point | 77.7 °C | [6] |

Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability. Poor solubility can hinder formulation development and lead to erratic in vivo exposure.[10] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Predicted Solubility Profile

Based on its structure, this compound is expected to have low to moderate aqueous solubility. The aromatic naphthyridine core is largely hydrophobic, while the nitrogen atoms and the oxygen atoms of the dimethoxymethyl group can act as hydrogen bond acceptors, contributing to some degree of polarity.[11] Solubility is anticipated to be pH-dependent due to the basic nature of the pyridine-like nitrogen atoms.

Experimental Protocols for Solubility Determination

This assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting conditions often encountered in early-stage in vitro screening.[9][10][12]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[13]

-

Sample Preparation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in microcentrifuge tubes. This results in a final nominal concentration of 400 µM with 2% DMSO.[13]

-

Incubation: Seal the tubes and incubate them on a shaker at room temperature (approx. 25°C) for 2 hours to allow for precipitation.[12]

-

Separation: Filter the samples through a solubility filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.[13]

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, typically LC-MS/MS, against a standard curve prepared from the DMSO stock solution.[5][12]

This method determines the equilibrium solubility of the solid compound in a given solvent, which is considered the "true" solubility and is crucial for formulation and biopharmaceutical classification.[7][14][15]

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 3.0, 5.0, and 7.4 to assess pH effect).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[9][14]

-

Separation: After incubation, allow the suspension to settle. Centrifuge the samples to pellet the remaining solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[7]

Stability Assessment

Evaluating the chemical stability of a drug candidate is a mandatory regulatory requirement. Forced degradation (stress testing) and photostability studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[16][17][18]

Forced Degradation Studies

These studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[4][19][20] A target degradation of 5-20% is generally considered appropriate to ensure that primary degradants are formed without complete destruction of the molecule.[16][17]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl, room temperature or 50-60°C, up to 7 days | To assess stability in acidic environments (e.g., stomach) and susceptibility of the acetal group to hydrolysis.[19] |

| Base Hydrolysis | 0.1 M NaOH, room temperature or 50-60°C, up to 7 days | To evaluate stability in basic environments and potential hydrolysis of other functional groups.[16][19] |

| Oxidation | 3% H₂O₂, room temperature, up to 24 hours | To determine susceptibility to oxidative degradation, which can occur during storage and metabolism.[21] |

| Thermal Degradation | Solid state, 60-80°C; Solution, 60-80°C | To assess the intrinsic thermal stability of the molecule in both solid and solution forms.[19] |

Logical Flow for Stability Indicating Method Development

Caption: Process for developing a stability-indicating method.

Photostability Testing

Photostability testing is conducted to evaluate the effect of light on the drug substance, as mandated by ICH guideline Q1B.[1][3][8][22]

Detailed Protocol:

-

Sample Preparation: Prepare samples of the solid drug substance and, if relevant, a solution of the compound in a neutral, transparent solvent.

-

Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1][19]

-

Control Samples: Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

-

Analysis: After exposure, compare the exposed samples to the control samples. Analyze for any changes in physical appearance, purity (by a stability-indicating HPLC method), and the formation of degradation products.

Conclusion

A comprehensive characterization of the solubility and stability of this compound is a foundational requirement for its advancement as a potential therapeutic agent. The experimental protocols detailed in this guide, from high-throughput kinetic solubility screens to formal ICH-compliant stability studies, provide a robust framework for generating the necessary data. This information is critical for guiding formulation development, ensuring data quality in biological assays, and meeting global regulatory expectations for drug development. By systematically applying these methodologies, researchers can build a complete physicochemical profile, enabling informed decisions and mitigating risks in the path to clinical development.

References

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. jordilabs.com [jordilabs.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. pharmadekho.com [pharmadekho.com]

- 17. article.sapub.org [article.sapub.org]

- 18. database.ich.org [database.ich.org]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. ijrpp.com [ijrpp.com]

- 21. Ich guideline for stability testing | PPTX [slideshare.net]

- 22. database.ich.org [database.ich.org]

Spectroscopic and Structural Elucidation of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic organic compound. The 1,6-naphthyridine core is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. The dimethoxymethyl group at the 2-position serves as a protected aldehyde, which can be a valuable synthetic handle for further molecular elaboration.

Chemical Structure:

Molecular Information:

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂[1] |

| Molecular Weight | 204.23 g/mol [1] |

| CAS Number | 386715-36-2[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analogous structures and standard spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.20 | s | 1H | H-5 |

| ~8.70 | d | 1H | H-7 |

| ~8.25 | d | 1H | H-3 |

| ~7.80 | d | 1H | H-8 |

| ~7.60 | d | 1H | H-4 |

| ~5.60 | s | 1H | CH(OCH₃)₂ |

| ~3.45 | s | 6H | (OCH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~155.0 | C-7 |

| ~142.0 | C-8a |

| ~138.0 | C-5 |

| ~136.0 | C-4 |

| ~122.0 | C-4a |

| ~121.0 | C-3 |

| ~118.0 | C-8 |

| ~103.0 | C H(OCH₃)₂ |

| ~54.0 | OC H₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H | Aromatic |

| 2950-2850 | C-H | Aliphatic (acetal) |

| 1600-1450 | C=N, C=C | Naphthyridine ring stretch |

| 1200-1000 | C-O | Acetal stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 204.09 | [M]⁺ (Molecular Ion) |

| 173.07 | [M - OCH₃]⁺ |

| 145.06 | [M - CH(OCH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: A General Approach

A plausible synthetic route involves the reaction of 2-chloro-1,6-naphthyridine with sodium methoxide to form the dimethoxy acetal.

Reaction Scheme: 2-Chloro-1,6-naphthyridine + NaOCH₃ (excess) in Methanol -> this compound

Procedure:

-

To a solution of 2-chloro-1,6-naphthyridine in anhydrous methanol, add an excess of sodium methoxide.

-

Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

¹H NMR: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 0-200 ppm and a sufficient number of scans for adequate signal averaging.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid purified compound directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

-

Instrument: FTIR spectrometer with a Universal ATR accessory.

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.

-

Procedure:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Technical Guide to 2-(Dimethoxymethyl)-1,6-naphthyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dimethoxymethyl)-1,6-naphthyridine, a heterocyclic building block with potential applications in pharmaceutical research and drug development. The guide details its chemical properties, commercial availability, and potential synthetic routes. While specific biological data for this compound is not extensively documented in publicly available literature, this guide also explores the well-established biological activities of the broader 1,6-naphthyridine scaffold to infer potential areas of investigation.

Chemical and Physical Properties

This compound is a stable organic compound. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 386715-36-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 204.23 g/mol | --INVALID-LINK-- |

| Appearance | Not specified (typically off-white to yellow solid) | General chemical knowledge |

| Purity | Available upon request from suppliers | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like DMSO and methanol | General chemical knowledge |

| Hazard Identification | Irritant, Harmful if swallowed | Safety Data Sheets |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers catering to the research and development market. Researchers can procure this compound from the following vendors:

| Supplier | Location | Purity/Grades Offered |

| Matrix Scientific | Columbia, SC, USA | Research grade (purity available on request) |

| BLDpharm | Shanghai, China | Research grade |

It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and other quality control parameters.

Synthesis and Experimental Protocols

General Synthetic Approach:

A potential synthetic pathway could involve the condensation of a suitably substituted aminopyridine with a three-carbon synthon to form the second pyridine ring of the naphthyridine core. The dimethoxymethyl moiety could be introduced via the corresponding aldehyde, 2-formyl-1,6-naphthyridine, followed by acetalization. Alternatively, a precursor already containing the dimethoxymethyl group could be utilized in the cyclization step.

Illustrative Experimental Workflow:

The following diagram illustrates a generalized workflow for the synthesis and purification of a 1,6-naphthyridine derivative, which could be adapted for this compound.

Potential Applications in Drug Development

While there is no specific biological data for this compound in the public domain, the 1,6-naphthyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry. Derivatives of 1,6-naphthyridine have been reported to exhibit a wide range of biological activities, suggesting potential avenues of research for this compound.

Anticancer Activity:

Numerous studies have highlighted the potential of 1,6-naphthyridine derivatives as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition:

A significant area of interest for 1,6-naphthyridine derivatives is their ability to act as kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,6-naphthyridine core can serve as a scaffold to develop potent and selective inhibitors of specific kinases.

Representative Signaling Pathway:

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for 1,6-naphthyridine-based inhibitors.

Conclusion

This compound is a commercially available building block with potential for use in the discovery of novel therapeutics. While its specific biological activities are yet to be fully elucidated, the proven track record of the 1,6-naphthyridine scaffold in modulating key biological targets, such as protein kinases, makes this compound an attractive starting point for medicinal chemistry campaigns. Further research is warranted to explore the biological profile of this compound and its potential as a lead structure in drug development.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethoxymethyl)-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Dimethoxymethyl)-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for researchers and professionals in the field.

Synthesis

A feasible synthetic route to this compound involves a multi-step process commencing with the construction of the 1,6-naphthyridine core, followed by functional group manipulations at the C2 position. The proposed pathway is as follows:

-

Synthesis of 2-methyl-1,6-naphthyridine: This step can be achieved through a modified Skraup-Doebner-von Miller reaction, a classic method for synthesizing quinolines and their bioisosteres. The reaction involves the condensation of 4-aminonicotinaldehyde (also known as 4-aminopyridine-3-carbaldehyde) with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.

-

Oxidation to 2-formyl-1,6-naphthyridine: The methyl group at the C2 position of the naphthyridine ring is then oxidized to a formyl group. A common and effective reagent for this transformation is selenium dioxide (SeO₂).

-

Acetal Protection to this compound: The final step involves the protection of the aldehyde functional group as a dimethyl acetal. This is typically achieved by reacting 2-formyl-1,6-naphthyridine with trimethyl orthoformate in the presence of an acid catalyst.

Experimental Protocols

Step 1: Synthesis of 2-methyl-1,6-naphthyridine

-

Materials: 4-aminonicotinaldehyde, crotonaldehyde, arsenic acid (or another suitable oxidizing agent), sulfuric acid, sodium hydroxide.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cautiously add arsenic acid.

-

Cool the mixture in an ice bath and slowly add 4-aminonicotinaldehyde.

-

To this mixture, add crotonaldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 120-130 °C for 4-6 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Step 2: Synthesis of 2-formyl-1,6-naphthyridine

-

Materials: 2-methyl-1,6-naphthyridine, selenium dioxide, dioxane, water.

-

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1,6-naphthyridine in a mixture of dioxane and water.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter off the black selenium precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude aldehyde.

-

Purify the product by column chromatography.

-

Step 3: Synthesis of this compound

-

Materials: 2-formyl-1,6-naphthyridine, trimethyl orthoformate, methanol, catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Dissolve 2-formyl-1,6-naphthyridine in a mixture of methanol and trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench it by adding a few drops of a weak base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield the final product.

-

If necessary, purify the product by column chromatography or distillation under reduced pressure.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 386715-36-2 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol) |

Table 2: Estimated ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.20 | d | ~4.5 | 1H | H-5 |

| ~8.60 | d | ~8.5 | 1H | H-8 |

| ~8.25 | d | ~8.5 | 1H | H-4 |

| ~7.70 | d | ~8.5 | 1H | H-3 |

| ~7.50 | dd | ~8.5, 4.5 | 1H | H-7 |

| ~5.60 | s | - | 1H | CH(OCH₃)₂ |

| ~3.45 | s | - | 6H | OCH₃ |

Note: The chemical shifts are estimations based on the analysis of related naphthyridine and dimethoxymethyl-substituted aromatic compounds. Actual values may vary.

Table 3: Estimated ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~155.0 | C-8a |

| ~149.0 | C-5 |

| ~137.0 | C-4a |

| ~136.0 | C-4 |

| ~122.0 | C-8 |

| ~121.0 | C-7 |

| ~118.0 | C-3 |

| ~103.0 | C H(OCH₃)₂ |

| ~54.0 | OC H₃ |

Note: The chemical shifts are estimations based on the analysis of related naphthyridine and dimethoxymethyl-substituted aromatic compounds. Actual values may vary.

Table 4: Expected Mass Spectrometry Data for this compound (ESI-MS)

| m/z | Interpretation |

| 205.097 | [M+H]⁺ (Calculated for C₁₁H₁₃N₂O₂⁺: 205.0972) |

| 173.071 | [M - OCH₃]⁺ |

| 145.076 | [M - CH(OCH₃)₂]⁺ |

Table 5: Expected Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, 2850 | Medium | Aliphatic C-H stretch (methoxy and methine) |

| ~1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (naphthyridine ring) |

| ~1120, 1050 | Strong | C-O stretching (acetal) |

| ~830 | Strong | C-H out-of-plane bending |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

The 1,6-Naphthyridine Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure, coupled with the presence of two nitrogen atoms, provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This has led to the development of 1,6-naphthyridine derivatives with potent and selective activities across various therapeutic areas, including oncology, virology, and neurology. This technical guide provides a comprehensive overview of the potential research applications of the 1,6-naphthyridine scaffold, focusing on its synthesis, biological activities, and mechanisms of action.

Anticancer Applications

The 1,6-naphthyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant FGFR4 signaling is a known driver in the progression of several cancers, including hepatocellular carcinoma (HCC) and colorectal cancer. A series of 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of FGFR4.

| Compound | FGFR4 IC50 (nM) | Cell Line | Anti-proliferative Activity (GI50, nM) | Reference |

| 19g | Not explicitly stated, but potent | HCT116 | Substantial cytotoxic effect | |

| A34 | Improved inhibitory capability | Hep-3B (HCC) | Excellent anti-proliferative activities |

Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives (General Procedure):

A common synthetic route involves the condensation of a substituted 4-aminopyridine with an appropriate acrylic acid derivative, followed by an intramolecular cyclization. A new and convenient procedure for the synthesis of 1,6-naphthyridin-2(1H)-ones has been described involving the cyclization of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile.

FGFR4 Kinase Assay:

The inhibitory activity of compounds against FGFR4 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

-

Reagents: Recombinant human FGFR4 enzyme, substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Kinase Assay reagents.

-

Procedure:

-

Add serial dilutions of the test compound to the wells of a 384-well plate.

-

Add a solution containing the FGFR4 enzyme and substrate in kinase buffer.

-

Initiate the reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for FGFR4.

-

Incubate at 30°C for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Read luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration relative to a DMSO control.

-

HCT116 Xenograft Mouse Model:

To evaluate in vivo efficacy, a xenograft model using HCT116 human colorectal carcinoma cells is employed.

-

Cell Preparation: HCT116 cells are cultured and harvested.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c) are used.

-

Procedure:

-

A suspension of HCT116 cells (e.g., 1 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).

-

Mice are randomized into treatment and control groups.

-

The test compound is administered according to a predetermined schedule.

-

Tumor volume and mouse body weight are measured regularly.

-

The study is concluded when tumors in the control group reach a specified size, and the antitumor effect is calculated.

-

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

CDK5, a proline-directed serine/threonine kinase, is implicated in various diseases, including neurodegenerative disorders and cancer, when its activity is uncontrolled. Novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors.

Specific IC50 values for 1,6-naphthyridine derivatives against CDK5 are often proprietary but are reported to be in the potent range, leading to their investigation for therapeutic use.

CDK5 Kinase Assay:

The inhibitory activity against CDK5 can be assessed using an in vitro kinase assay.

-

Reagents: Recombinant CDK5/p25 or CDK5/p35 complex, substrate (e.g., Histone H1), ATP, and a detection system (e.g., ADP-Glo™ or radioactive [γ-³²P]ATP).

-

Procedure:

-

Prepare serial dilutions of the 1,6-naphthyridine inhibitor.

-

Add the inhibitor or DMSO (control) to assay wells.

-

Add the diluted CDK5 enzyme.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the product (phosphorylated substrate or ADP) using a suitable detection method.

-

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established proto-oncogene, and its dysregulation is implicated in numerous human cancers. A class of 1H-imidazo[4,5-h]naphthyridin-2(3H)-ones has been identified as novel c-Met kinase inhibitors.

| Compound | c-Met IC50 (µM) | Cell Line | Anti-proliferative Activity | Reference |

| 2t | 2.6 | BaF3-TPR-Met | Effective inhibition |

c-Met Kinase Assay:

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring c-Met kinase inhibition.

-

Reagents: Recombinant c-Met enzyme, ULight™-poly GT substrate, ATP, Eu-antibody, Stop/Detection buffer.

-

Procedure:

-

Add serial dilutions of the test inhibitor to a 384-well plate.

-

Add the c-Met kinase enzyme.

-

Initiate the reaction by adding a mixture of the ULight™-poly GT substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Add a Stop/Detection mix containing Eu-antibody and EDTA to stop the reaction and allow for antibody binding.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET-enabled plate reader and calculate the TR-FRET ratio.

-

Antiviral Applications

The 1,6-naphthyridine scaffold has also shown promise in the development of antiviral agents, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).

Anti-Human Cytomegalovirus (HCMV) Activity

A series of 1,6-naphthyridine derivatives have demonstrated potent activity against HCMV.

| Compound | HCMV Strain | Cell Line | IC50 (µM) | Reference |

| A1 | AD169 | Hs68 | 39- to 223-fold lower than Ganciclovir | |

| A1 | Towne | HFF | 39- to 223-fold lower than Ganciclovir |

Plaque Reduction Assay (PRA) for HCMV:

The PRA is the gold standard for determining the susceptibility of HCMV to antiviral drugs.

-

Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in 24-well plates.

-

Procedure:

-

Inoculate cell monolayers with a standard amount of HCMV (e.g., 40-80 plaque-forming units).

-

After a 90-minute adsorption period, remove the virus inoculum.

-

Overlay the cells with a medium containing agarose and serial dilutions of the test compound.

-

Incubate the plates for 7-10 days at 37°C.

-

Fix and stain the cell monolayers (e.g., with crystal violet).

-

Count the number of plaques under a microscope.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the control.

-

Anti-HIV Activity: Allosteric Inhibition of Integrase

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors bind to the lens epithelium-derived growth factor p75 (LEDGF/p75) binding site on integrase, promoting aberrant multimerization of the enzyme.

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives:

An asymmetric synthesis has been developed featuring a Heck-type vinylation of a chloropyridine, followed by a Pictet-Spengler reaction to form the tetrahydronaphthyridine core.

HIV-1 Integrase Allosteric Inhibition Assay:

The effect of allosteric inhibitors on integrase function can be assessed through various in vitro assays, including those that measure the inhibition of 3' processing and strand transfer activities, or by biophysical methods that detect inhibitor-induced protein multimerization.

Antibacterial Applications

The 1,6-naphthyridine scaffold is also a component of some antibacterial agents. While much of the focus in the broader naphthyridine class has been on the 1,8-isomer (e.g., nalidixic acid), derivatives of 1,6-naphthyridine have also been explored for their antibacterial properties.

Conclusion

The 1,6-naphthyridine scaffold represents a highly versatile and promising core structure for the development of new therapeutic agents. Its synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of its pharmacological properties to achieve potent and selective interactions with a range of biological targets. The examples provided in this guide highlight the significant potential of 1,6-naphthyridine derivatives in oncology and virology, and ongoing research continues to expand their applications into other disease areas. For drug development professionals, the 1,6-naphthyridine scaffold offers a robust platform for the design of next-generation therapeutics.

Functionalized 1,6-Naphthyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Heterocyclic Scaffold

Introduction

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar geometry provide a versatile framework for the development of a diverse array of functionalized derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of functionalized 1,6-naphthyridine derivatives, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this exciting field.

Synthetic Strategies for 1,6-Naphthyridine Derivatives

The construction of the 1,6-naphthyridine core and its subsequent functionalization can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include multicomponent reactions, intramolecular cyclizations, and functionalization of a pre-existing naphthyridine ring system.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted 1,6-naphthyridines. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates.

Experimental Protocol: One-Pot Synthesis of a[4][5]Naphthyridine-2(1H)-thione Derivative

This protocol describes the synthesis of a[4][5]naphthyridine-2(1H)-thione derivative from benzylidene-cyanothioacetamide and a cyclic ketone.[6]

-

A mixture of benzylidene-cyanothioacetamide (1.87 g, 0.01 mol) and a cyclic ketone (e.g., N-methyl-4-piperidone, 0.01 mol) in ethanol (30 mL) is prepared.

-

A few drops of piperidine are added as a catalyst.

-

The reaction mixture is refluxed for 1 hour.

-

The solid product that separates from the hot mixture is collected by filtration.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure[4][5]naphthyridine-2(1H)-thione derivative.

Friedel-Crafts Annulation

Acid-mediated intramolecular Friedel-Crafts reactions are a powerful tool for the synthesis of fused polycyclic 1,6-naphthyridines, such as benzo[h][4][5]naphthyridines.[7] This method typically involves the cyclization of an appropriate precursor, such as a 4-(arylamino)nicotinonitrile.

Experimental Protocol: CF3SO3H-mediated Friedel–Crafts Annulation

The following is a general procedure for the synthesis of tetracyclic 1,6-naphthyridin-4-amines.[7]

-

To a solution of the 4-(arylamino)nicotinonitrile precursor (0.2 mmol) in a suitable solvent, trifluoromethanesulfonic acid (CF3SO3H, 1.0 mL) is added at room temperature.

-

The reaction mixture is stirred at 100 °C for the time specified for the particular substrate (typically 0.5-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

| Precursor | Product | Reaction Time (h) | Yield (%) |

| 4-(phenylamino)nicotinonitrile | Benzo[h][4][5]naphthyridin-4-amine | 1 | 98 |

| 4-((4-methoxyphenyl)amino)nicotinonitrile | 10-methoxybenzo[h][4][5]naphthyridin-4-amine | 0.5 | 95 |

| 4-((4-bromophenyl)amino)nicotinonitrile | 10-bromobenzo[h][4][5]naphthyridin-4-amine | 4 | 59 |

Table 1: Reaction yields for the synthesis of tetracyclic 1,6-naphthyridin-4-amines via Friedel-Crafts annulation.[7]

Synthesis from Preformed Pyridine or Pyridone Rings

An alternative approach involves the construction of the second pyridine ring onto a pre-existing, appropriately substituted pyridine or pyridone. This strategy allows for a high degree of control over the final substitution pattern. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminopyridine precursors.[8]

Spectroscopic Characterization

The structural elucidation of functionalized 1,6-naphthyridine derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry |

| 1,6-Naphthyridine | 9.28 (H5), 9.10 (H2), 8.76 (H8), 8.28 (H4), 7.93 (H7), 7.52 (H3) | 153.1, 151.9, 142.0, 138.8, 137.9, 122.1, 121.5, 118.4 | [M+H]+ |

| Benzo[h][4][5]naphthyridin-5(6H)-one | ~11.5-12.5 (NH), ~7.3-9.0 (aromatic H) | ~162-165 (C=O), ~115-155 (aromatic C) | [M]+, fragmentation patterns showing loss of CO |

| 1,6-Naphthyridin-2(1H)-one | Characteristic signals for protons on the pyridone and pyridine rings. | Carbonyl carbon signal around 160-165 ppm. | Molecular ion peak and characteristic fragmentation. |

Table 2: Characteristic Spectroscopic Data for 1,6-Naphthyridine Derivatives.[6][9][10]

Biological Activities and Therapeutic Potential

Functionalized 1,6-naphthyridine derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of 1,6-naphthyridine derivatives as anticancer agents.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key cellular targets such as protein kinases.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 19g (FGFR4 inhibitor) | HCT116 (Colorectal) | Not specified, but potent | FGFR4 kinase inhibition |

| 17a | MOLT-3 (Leukemia) | 9.1 | HIV-1 RT inhibition |

| 17a | HeLa (Cervical) | 13.2 | HIV-1 RT inhibition |

| 17a | HL-60 (Leukemia) | 8.9 | HIV-1 RT inhibition |

| Aaptamine | H1299 (Lung) | 10.47 | Not specified |

| Aaptamine | A549 (Lung) | Not specified | Not specified |

| Aaptamine | HeLa (Cervical) | Not specified | Not specified |

| Aaptamine | CEM-SS (Leukemia) | 15.03 | Not specified |

Table 3: Anticancer Activity of Selected 1,6-Naphthyridine Derivatives.[2][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[13][14]

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,6-naphthyridine derivative and incubate for a further 72 hours.

-

Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

-

Incubate the plate for 1.5 hours at 37 °C.

-

Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition

Many 1,6-naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

-

CDK5 Inhibition: Certain substituted 1,6-naphthyridines have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for kidney diseases.

-

FGFR4 Inhibition: 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target for colorectal cancer.[12]

-

c-Met Inhibition: The 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one scaffold has been identified as a new class of c-Met kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a 1,6-naphthyridine derivative against a target kinase.

-

Prepare serial dilutions of the test compound.

-

In the wells of a microplate, add the test compound, the target kinase enzyme, and a suitable substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by some 1,6-naphthyridine derivatives.

Caption: c-Met signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.

Antimicrobial and Antiviral Activities

The 1,6-naphthyridine scaffold is also a promising platform for the development of antimicrobial and antiviral agents.

| Compound Type | Pathogen | Activity Metric | Value |

| Benzo[h][4][5]naphthyridine derivative | Mycobacterium tuberculosis | MIC | 12.5 - 15.6 µg/mL |

| 1,6-Naphthyridine derivative (A1) | Human Cytomegalovirus (HCMV) | IC50 | 39- to 223-fold lower than ganciclovir |

| 2-cyanopyridinyl-1,6-naphthyridine (19a) | HIV-1 RT | IC50 | 0.175 µM |

Table 4: Antimicrobial and Antiviral Activity of Selected 1,6-Naphthyridine Derivatives.[4][11][15]

Drug Discovery Workflow

The development of a 1,6-naphthyridine derivative into a clinical candidate follows a well-defined drug discovery pipeline, particularly for applications such as kinase inhibition.

Caption: A typical drug discovery workflow for a small molecule kinase inhibitor.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. For 1,6-naphthyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for potent biological activity, for instance, as VEGFR-2 inhibitors.[4] These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.

Conclusion

Functionalized 1,6-naphthyridine derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery and materials science. Their diverse and potent biological activities, coupled with well-established synthetic routes, make them a focal point of ongoing research. This technical guide has provided a comprehensive overview of the key aspects of 1,6-naphthyridine chemistry and biology, from synthetic methodologies and spectroscopic characterization to their diverse therapeutic applications. The detailed experimental protocols and workflow visualizations are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the continued development of this important heterocyclic scaffold.

References

- 1. Synthesis and evaluation of antihypertensive activity of 1,8-naphthyridine derivatives. Part X [arpi.unipi.it]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,8-naphthyridine derivatives. Potential antihypertensive agents. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzo[h]-1,6-naphthyridin-5(6H)-one | C12H8N2O | CID 10878066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

The Dimethoxymethyl Group on Heterocyclic Cores: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The dimethoxymethyl group, a masked aldehyde, serves as a versatile functional handle in the synthesis and modification of heterocyclic compounds. Its reactivity, primarily governed by the stability of the acetal linkage and its electronic influence on the heterocyclic core, allows for its use as both a protecting group and a reactive intermediate for further functionalization. This technical guide provides an in-depth exploration of the key reactions involving the dimethoxymethyl group on various heterocyclic systems, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways.

Reactivity as a Protecting Group: Acetal Cleavage

The most fundamental reaction of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde. This deprotection is typically achieved under acidic conditions, and the rate of cleavage is significantly influenced by the electronic nature of the heterocyclic ring.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed hydrolysis of a dimethoxymethyl acetal proceeds via a two-step mechanism. First, protonation of one of the methoxy oxygens occurs, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of methanol.

Caption: Acid-catalyzed hydrolysis of a dimethoxymethyl acetal.

Electron-donating groups on the heterocyclic ring stabilize the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, making the acetal more robust to acidic conditions. For instance, the dimethoxymethyl group on an electron-rich heterocycle like pyrrole or furan is more labile than on an electron-deficient one such as pyridine.[1][2]

Quantitative Data on Acetal Cleavage

The conditions required for the deprotection of the dimethoxymethyl group vary depending on the heterocyclic core. The following table summarizes typical conditions and reported yields for this transformation on several common heterocycles.

| Heterocyclic Core | Reagents and Conditions | Yield (%) | Reference |

| Pyrimidine | 5% HCl in MeOH, reflux, 15 min | - | [3] |

| Pyrimidine | Boron trichloride, CH2Cl2 | 33.4 | [3] |

| General Aromatic | AlCl3, N,N-dimethylaniline | High | [4] |

| General Aromatic | SeO2, H2O, 80 °C, 30-60 min | 35-40 | [3] |

The Dimethoxymethyl Group as a Directing Group in Lithiation

The dimethoxymethyl group can function as a weak directing group in ortho-lithiation reactions.[5] This allows for the regioselective functionalization of the heterocyclic ring at the position adjacent to the dimethoxymethyl substituent. The lithiated intermediate can then be quenched with a variety of electrophiles.

General Workflow for Ortho-Lithiation and Formylation

A common and powerful application of this methodology is the synthesis of ortho-formyl heterocycles. This involves the lithiation of the dimethoxymethyl-substituted heterocycle, followed by quenching with N,N-dimethylformamide (DMF) to introduce a formyl group. The dimethoxymethyl group can then be hydrolyzed to reveal a second aldehyde functionality.

Caption: Workflow for ortho-lithiation and subsequent formylation.

The choice of base and reaction conditions is critical for successful lithiation and depends on the acidity of the proton to be removed and the stability of the resulting organolithium species.[6] For π-deficient heterocycles like pyridine, less nucleophilic bases such as lithium diisopropylamide (LDA) are often preferred to avoid nucleophilic addition to the ring.[7]

Quantitative Data for Lithiation-Formylation

The following table provides examples of ortho-lithiation followed by formylation for various dimethoxymethyl-substituted heterocycles.

| Heterocyclic Core | Base/Solvent/Temp. | Electrophile | Product | Yield (%) | Reference |

| 2-Bromopyridine | LDA, THF, -78 °C | DMF | 2-Bromo-3-formylpyridine | - | [8] |

| 4-Methoxypyridine | LTMP, THF | DMF | 2-Bromo-3-formyl-4-methoxypyridine | 70 (2 steps) | [9] |

| Thiazole | n-BuLi, THF, -78 °C | MeI | 2-Methyl-4-(methoxymethyl)thiazole | - | [10] |

| Oxazole | n-BuLi, THF, -78 °C | D2O | 4-Deutero-5-methoxy-2-phenyloxazole | 88 | [11] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and an acid chloride such as phosphorus oxychloride (POCl₃).[14] The electrophilic chloroiminium ion then attacks the electron-rich heterocycle.

While the dimethoxymethyl group itself is not directly involved as a reactant in the Vilsmeier-Haack reaction, its electronic influence on the heterocyclic core affects the regioselectivity and rate of formylation. Furthermore, the Vilsmeier-Haack reaction provides an alternative route to formyl-substituted heterocycles that can be compared with the lithiation-formylation of dimethoxymethyl precursors.

The general order of reactivity for five-membered heterocycles in the Vilsmeier-Haack reaction is pyrrole > furan > thiophene, which correlates with their degree of aromaticity and electron-donating ability of the heteroatom.[1][15]

Experimental Protocols

General Procedure for Acid-Catalyzed Deprotection of a Dimethoxymethyl Group

Materials:

-

Dimethoxymethyl-substituted heterocycle (1.0 eq)

-

Methanol (or other suitable solvent)

-

5% Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve the dimethoxymethyl-substituted heterocycle in methanol.

-

Add a catalytic amount of 5% hydrochloric acid to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.[3]

General Procedure for Ortho-Lithiation and Formylation

Materials:

-

Dimethoxymethyl-substituted heterocycle (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Organolithium base (e.g., n-butyllithium or LDA) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (1.2 eq)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve the dimethoxymethyl-substituted heterocycle in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium base dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add DMF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[8][10]

Conclusion

The dimethoxymethyl group is a valuable and versatile functional group in heterocyclic chemistry. Its ability to be readily converted to an aldehyde under acidic conditions makes it an effective protecting group. Furthermore, its capacity to direct ortho-lithiation opens up avenues for regioselective C-C bond formation, providing a powerful tool for the synthesis of polysubstituted heterocyclic compounds. The choice of reaction conditions, particularly the strength of the acid for deprotection and the choice of base for lithiation, is highly dependent on the electronic properties of the heterocyclic core. This guide provides a foundational understanding of these principles and practical protocols for their application in a research and development setting.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. [PDF] A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of 2-(Dimethoxymethyl)-1,6-naphthyridine as a Versatile Chemical Building Block in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant presence in biologically active compounds and functional materials.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including roles as monoamine oxidase (MAO) inhibitors, antitumor agents, and kinase inhibitors.[3][4][5] Furthermore, their unique photophysical properties have led to their application as fluorophores in materials science.[1] The strategic introduction of functional groups onto the 1,6-naphthyridine core is paramount for modulating the biological and physical properties of the resulting molecules. This guide focuses on the potential of 2-(Dimethoxymethyl)-1,6-naphthyridine, a key building block that serves as a stable precursor to the highly reactive 2-formyl-1,6-naphthyridine. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, allowing for a wide range of chemical manipulations on other parts of the molecule before its selective deprotection and subsequent derivatization. This approach offers a powerful tool for the synthesis of diverse libraries of novel 1,6-naphthyridine derivatives for drug discovery and materials science applications.

Synthesis of the Core Building Block

While this compound is not extensively documented in current literature, a plausible and efficient synthetic route can be devised based on established methodologies for the functionalization of the 1,6-naphthyridine core. A key strategy involves the introduction of a suitable precursor at the 2-position, which can then be converted to the dimethoxymethyl acetal.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature for similar heterocyclic systems.

| Step | Reaction | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | Cyclization | 4-Aminonicotinamide, Acetaldehyde | NaOH, Ethanol, Reflux | 1,6-Naphthyridin-2(1H)-one | 75-85 | >95 |

| 2 | Chlorination | 1,6-Naphthyridin-2(1H)-one | POCl₃, 110 °C | 2-Chloro-1,6-naphthyridine | 80-90 | >98 |

| 3 | Methylation | 2-Chloro-1,6-naphthyridine | AlMe₃, Pd(PPh₃)₄, Toluene, 100 °C | 2-Methyl-1,6-naphthyridine | 70-80 | >97 |

| 4 | Bromination | 2-Methyl-1,6-naphthyridine | NBS, Benzoyl Peroxide, CCl₄, Reflux | 2-(Bromomethyl)-1,6-naphthyridine | 60-70 | >95 |

| 5 | Hydrolysis | 2-(Bromomethyl)-1,6-naphthyridine | aq. NaOH, THF, rt | 2-(Hydroxymethyl)-1,6-naphthyridine | 85-95 | >98 |

| 6 | Oxidation | 2-(Hydroxymethyl)-1,6-naphthyridine | MnO₂, Dichloromethane, rt | 2-Formyl-1,6-naphthyridine | 80-90 | >97 |

| 7 | Acetal Formation | 2-Formyl-1,6-naphthyridine | Methanol, cat. HCl, rt | This compound | 90-98 | >99 |

Experimental Protocols

Synthesis of 2-Methyl-1,6-naphthyridine (Steps 1-3):

A detailed protocol for a related synthesis of a substituted 1,6-naphthyridine can be found in the literature.[6] A plausible adaptation for this synthesis would involve the cyclization of 4-aminonicotinamide with acetaldehyde to form 1,6-naphthyridin-2(1H)-one. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-1,6-naphthyridine. Subsequent palladium-catalyzed cross-coupling with a methylating agent like trimethylaluminum (AlMe₃) would afford 2-methyl-1,6-naphthyridine.

Synthesis of this compound (Steps 4-7):

-

Bromination of 2-Methyl-1,6-naphthyridine: To a solution of 2-methyl-1,6-naphthyridine in carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-1,6-naphthyridine, which can be purified by column chromatography.

-

Hydrolysis to 2-(Hydroxymethyl)-1,6-naphthyridine: The crude 2-(bromomethyl)-1,6-naphthyridine is dissolved in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide solution. The reaction is stirred at room temperature until completion. The organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-(hydroxymethyl)-1,6-naphthyridine.

-

Oxidation to 2-Formyl-1,6-naphthyridine: 2-(Hydroxymethyl)-1,6-naphthyridine is dissolved in dichloromethane, and activated manganese dioxide (MnO₂) is added in excess. The suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the MnO₂ is filtered off through a pad of celite, and the filtrate is concentrated to afford 2-formyl-1,6-naphthyridine.

-

Acetal Formation: 2-Formyl-1,6-naphthyridine is dissolved in anhydrous methanol, and a catalytic amount of concentrated hydrochloric acid is added. The solution is stirred at room temperature. The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield pure this compound.

Utility as a Chemical Building Block

The primary utility of this compound lies in the controlled deprotection to the corresponding aldehyde, which is a versatile functional group for a variety of chemical transformations.

Caption: Key derivatization reactions of the 2-formyl-1,6-naphthyridine intermediate.

This strategic unmasking of the aldehyde allows for:

-

Reductive Amination: To introduce a diverse range of substituted aminomethyl groups, which are common pharmacophores in medicinal chemistry.

-